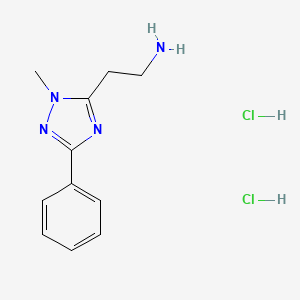

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4.2ClH/c1-15-10(7-8-12)13-11(14-15)9-5-3-2-4-6-9;;/h2-6H,7-8,12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLAZAAKEQGJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2=CC=CC=C2)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-3-phenyl-1H-1,2,4-triazole with ethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the production process.

Analyse Chemischer Reaktionen

Alkylation and Substitution Reactions

The ethylamine side chain and triazole nitrogen atoms serve as nucleophilic sites for alkylation or substitution. Key findings include:

-

Mechanistic Insight : The primary amine group undergoes alkylation via SN2 mechanisms, while the triazole’s 1- and 4-nitrogen atoms participate in hydrogen bonding with electrophiles, stabilizing transition states .

Oxidation and Reduction

The ethylamine moiety and triazole ring exhibit redox activity:

| Reaction Type | Reagents/Conditions | Products Formed | Source |

|---|---|---|---|

| Oxidation | KMnO₄ in acidic H₂O | Carboxylic acid derivatives | |

| Reduction | NaBH₄ in methanol | Reduced amine intermediates |

-

Notable Example : Oxidation of the ethylamine chain yields 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetic acid , a precursor for further derivatization.

Acid-Base Reactions

The dihydrochloride salt undergoes neutralization and proton transfer:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Neutralization | NaOH (aq.) | Free base form | |

| Protonation | HCl (gas) | Stabilized hydrochloride salts |

-

Impact on Solubility : The hydrochloride form enhances aqueous solubility, critical for in vitro assays.

Coupling Reactions

The amine group facilitates peptide-like couplings:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Amide Bond Formation | HBTU, DIPEA, (S)-2-phenylpropionic acid | Triazole-peptide conjugates |

Structural Modifications via Ring Functionalization

Modifications to the triazole core alter reactivity:

| Modification Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Heterocycle Replacement | Oxadiazoles, thiadiazoles | Bioisosteres with varied potency | |

| Methylation | CH₃I, K₂CO₃ | N-methylated triazole derivatives |

-

Key Finding : 1,2,4-Triazoles outperform 1,2,3-triazoles in binding affinity due to optimal nitrogen positioning .

Thermal Degradation

Under pyrolytic conditions (200–300°C), the compound decomposes into:

-

Phenylacetonitrile (via C–N bond cleavage)

-

Ammonia (from amine degradation)

-

Char residue (aromatic byproducts)

Mechanistic and Structural Insights

-

Triazole Coordination : Nitrogen atoms at positions 1 and 2 form hydrogen bonds with kinase residues (e.g., Lys68 in CSNK2A1), critical for inhibitory activity .

-

Steric Effects : The ethylamine side chain’s orientation influences reactivity; bulky substituents reduce electrophilic substitution rates .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that derivatives of triazole compounds exhibit promising anticancer properties. For instance, studies have shown that triazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties : Triazole derivatives are also recognized for their antimicrobial activities. They have been tested against various bacterial strains and fungi, demonstrating efficacy comparable to established antibiotics. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains .

Central Nervous System Effects : The compound has been investigated for its effects on the central nervous system, particularly as an agonist for trace amine-associated receptors (TAARs). These receptors are implicated in various neurological disorders, including schizophrenia and depression. The ability of this compound to modulate TAAR activity suggests potential therapeutic applications in treating these conditions .

Pharmacological Studies

Several pharmacological studies have assessed the efficacy and safety profile of 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride:

Case Studies

- Antitumor Efficacy : A study published in Cancer Letters reported that a synthesized triazole derivative exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating strong selectivity towards cancerous cells compared to normal cells. The study highlighted the compound's mechanism involving the inhibition of key enzymes involved in DNA replication .

- Neuropharmacological Assessment : In a preclinical model evaluating the effects on hyperactivity induced by MK-801 (a NMDA receptor antagonist), the compound showed a dose-dependent reduction in hyperactivity, suggesting its potential use as an anxiolytic or antipsychotic agent .

- Antimicrobial Testing : In vitro studies demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens. This positions it as a promising candidate for further development into therapeutic agents against infections resistant to conventional treatments .

Wirkmechanismus

The mechanism of action of 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between the target compound and analogous triazole-based amines:

Notes:

- LogP Estimates : Calculated using fragment-based methods (e.g., the phenyl group contributes +2.0, methyl +0.5, and polar amines reduce lipophilicity).

Crystallographic and Analytical Data

The phenyl group’s electron density would be resolvable via X-ray diffraction, aiding in conformational analysis .

Biologische Aktivität

2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride is a compound belonging to the triazole class, which has gained attention for its diverse biological activities. The triazole ring structure is known for its role in medicinal chemistry, particularly in the development of antifungal and anticancer agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N4 |

| Molecular Weight | 202.26 g/mol |

| IUPAC Name | 2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride |

| CAS Number | 1427378-77-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can inhibit key enzymes involved in microbial growth and cancer cell proliferation. For instance, it may act as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis pathways in various organisms .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. The mechanism typically involves disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Properties

The anticancer potential of 2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-aminedihydrochloride has been explored in several studies. It has shown cytotoxic effects on various cancer cell lines, including breast cancer and leukemia cells. The compound's effectiveness is often measured using IC50 values (the concentration required to inhibit cell growth by 50%). For example, studies have reported IC50 values lower than those of standard chemotherapeutic agents such as doxorubicin .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .

Case Studies

Several case studies highlight the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated the compound against various Gram-positive and Gram-negative bacteria. Results indicated a strong inhibitory effect on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

- Cytotoxicity in Cancer Cells : In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Molecular dynamics simulations revealed that the compound interacts with target proteins involved in apoptosis pathways .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride?

The compound is typically synthesized via a multi-step process involving cyclization and salt formation. A common route involves reacting 3-methyl-1H-1,2,4-triazol-5-amine with formaldehyde and methylamine under acidic conditions to form the triazole core, followed by dihydrochloride salt precipitation . Key optimization parameters include:

- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.

- Salt formation : Add HCl gas or concentrated HCl dropwise in anhydrous ethanol to ensure high-purity dihydrochloride formation .

Characterization via /-NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regiochemistry and salt stoichiometry .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Prioritize the following:

- NMR spectroscopy : -NMR resolves the methyl group at δ 2.8–3.2 ppm and phenyl protons at δ 7.2–7.6 ppm. -NMR confirms the triazole C5 carbon at ~150 ppm .

- Mass spectrometry : HRMS (ESI+) should show [M+H] at m/z 245.12 for the free base, with a 35/37 Cl isotopic pattern for the dihydrochloride .

- FT-IR : Look for N-H stretches (~3200 cm) and triazole ring vibrations (1550–1600 cm) .

Advanced: How can structural contradictions between computational models and X-ray crystallography data be resolved?

Discrepancies often arise from protonation state differences or crystal packing effects. Strategies include:

- Refinement with SHELXL : Use the TWIN/BASF commands to model twinning or disorder, particularly for the triazole ring and chloride counterions .

- DFT optimization : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond lengths. Adjust protonation states (e.g., N1 vs. N4) to match crystallographic data .

- Hirshfeld surface analysis : Evaluate hydrogen-bonding interactions (e.g., N-H···Cl) to validate salt stability .

Advanced: How should conflicting bioactivity results between in vitro and cellular assays be interpreted?

Contradictions may stem from solubility or membrane permeability limitations of the dihydrochloride form. Mitigation steps:

- Solubility profiling : Perform pH-dependent solubility assays (e.g., PBS vs. simulated gastric fluid) to identify optimal bioactivity conditions .

- Prodrug strategies : Modify the amine group (e.g., acetylation) to enhance cellular uptake, then compare hydrolyzed vs. intact compound activity .

- Orthogonal assays : Use surface plasmon resonance (SPR) for direct target binding and live-cell imaging to confirm intracellular localization .

Methodological: What protocols ensure stability of the dihydrochloride salt during pharmacological studies?

- Storage : Store at −20°C in airtight, desiccated containers to prevent hygroscopic degradation .

- Buffering : Prepare solutions in 10 mM HCl (pH 2–3) for short-term use; avoid phosphate buffers to prevent salt dissociation .

- Lyophilization : For long-term stability, lyophilize aliquots and confirm purity via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) .

Advanced: How to refine crystal structures with twinning or disorder?

- SHELXL integration : Apply the TWIN command with a BASF parameter to model twinning ratios. Use PART instructions to resolve disordered triazole-phenyl orientations .

- Rigid-body refinement : Fix well-defined moieties (e.g., phenyl ring) and refine flexible regions (e.g., ethylamine chain) iteratively .

- Validation tools : Check R (<5%) and Flack parameter to confirm absolute configuration .

Basic: What biological targets are associated with triazole derivatives like this compound?

Documented targets include:

- Enzymes : Cytochrome P450 (CYP3A4) inhibition due to triazole-iron coordination .

- Microbial targets : Antifungal activity against Candida albicans via ergosterol biosynthesis disruption (MIC ~8 µg/mL) .

- Cellular receptors : Serotonin receptor (5-HT) modulation predicted via molecular docking .

Methodological: What analytical methods ensure batch-to-batch consistency?

- HPLC-UV : Use a C18 column with 0.1% TFA in HO/MeCN (gradient: 5–95% MeCN over 20 min). Retention time ~12.3 min .

- Elemental analysis : Confirm Cl content (~19.2% for dihydrochloride) .

- Karl Fischer titration : Maintain water content <0.5% to prevent hydrolysis .

Advanced: How to differentiate salt effects from intrinsic molecular activity?

- Counterion controls : Compare activity of the free base (synthesized via NaOH neutralization) and other salts (e.g., sulfate) .

- Ion-pairing studies : Use crown ethers (e.g., 18-crown-6) to sequester Cl and assess cation-specific effects .

- Molecular dynamics : Simulate chloride interactions with target binding pockets (e.g., GROMACS) .

Methodological: Best practices for experimental phasing in crystallography?

- SHELXC/D/E pipeline : Use high-resolution data (≤1.0 Å) for substructure determination. Set “-s” flag in SHELXD for triazole-heavy atom search .

- Anomalous scattering : Collect data at λ = 1.0 Å (if halogenated derivatives are available) to enhance phase accuracy .

- Density modification : Apply “DM” in SHELXE with solvent masking to improve map interpretability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.